molecular formula C11H13N3O2 B027062 trans-Cotinine Amide CAS No. 939437-34-0

trans-Cotinine Amide

Cat. No. B027062
M. Wt: 219.24 g/mol
InChI Key: AOUSFDDFFDPVFF-WCBMZHEXSA-N
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Description

Amides are crucial in chemistry and biology, representing key functional groups in a myriad of processes. They are central to the synthesis of pharmaceuticals and industrial molecules. The transamidation of tertiary amides and the direct amidation of alkyl esters are significant reactions due to their challenging kinetic and thermodynamic aspects. Recent advancements have introduced highly chemoselective, transition-metal-free methods for these processes, enhancing the synthesis of amides under mild conditions without the need for metal catalysts (Li et al., 2019).

Synthesis Analysis

The synthesis of amides from non-activated esters and alcohols through transamidation and amidation has been revolutionized. Techniques involve direct acyl N-C and C-O bond cleavage, offering a broad scope, including late-stage modifications and drug molecule synthesis. These methods demonstrate remarkable selectivity and efficiency, providing new avenues for amide bond creation (Gunanathan et al., 2007).

Molecular Structure Analysis

Understanding the molecular structure and stability of amides, including trans-Cotinine Amide, involves examining their cis-trans isomerization. Studies on tertiary amides of bicyclic β-amino acids reveal how bridgehead substitution can control this equilibrium, influencing the amide's helical structure and its stability in various solvents (Hosoya et al., 2010).

Chemical Reactions and Properties

Amides undergo a range of chemical reactions, including transamidation and amidation, under metal-free conditions. These reactions are pivotal for the synthesis of complex molecules and demonstrate the versatility and reactivity of amides under environmentally benign conditions (Li & Szostak, 2018).

Physical Properties Analysis

The physical properties of amides, such as solubility, melting point, and molecular conformation, are influenced by their molecular structure. The control of cis-trans isomerization through structural modification profoundly affects these properties, highlighting the significance of molecular design in the synthesis and application of amides.

Chemical Properties Analysis

Amides exhibit a variety of chemical properties based on their reactivity towards acids, bases, and reductive agents. Innovative methodologies for the transamidation of tertiary amides using nitroarenes under reductive conditions showcase the chemical versatility and potential for creating novel amide structures through selective C-N bond cleavage (Cheung et al., 2018).

Scientific Research Applications

  • Biomarker for Tobacco Exposure : Cotinine, along with trans-3'-hydroxycotinine, serves as a stable biomarker for assessing tobacco smoke exposure, especially in pregnant women. These compounds, including their conjugation with glucuronic acid, are crucial in understanding the extent of tobacco smoke exposure (H. Kedziora et al., 2007; A. Banks et al., 2018).

  • Smoking Cessation and Nicotine Metabolism : The ratio of plasma nicotine metabolites, including 3-HC/cotinine, predicts the success of smoking cessation treatments using transdermal nicotine. Fast metabolizers of these compounds are less likely to quit smoking (R. Schnoll et al., 2009).

  • Assessment of Environmental Tobacco Smoke Exposure : Nicotine and its metabolites in biological matrices like teeth can effectively assess exposure to environmental tobacco smoke during prenatal life and childhood, providing noninvasive tools for monitoring cumulative exposure (Heura Llaquet et al., 2010).

  • Applications in Organic Synthesis and Biochemistry : Advances in direct transamidation reactions and metal catalyst activation highlight the value of amides in organic synthesis, drug discovery, and biochemistry (Paola Acosta‐Guzmán et al., 2018; Guangchen Li et al., 2018; Jacob E. Dander et al., 2017; Anil S. Mali et al., 2021).

  • Environmental Impact and Tobacco Control : Studies also focus on the environmental impact of tobacco-related compounds like cotinine and their removal or degradation using advanced methods, providing insights for sustainable solutions (S. Hammouda et al., 2019; S. Castiglioni et al., 2014).

Future Directions

There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . Cotinine, the major metabolite of nicotine, produces diverse effects and may contribute to the effects of nicotine . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSFDDFFDPVFF-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587764
Record name (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cotinine Amide

CAS RN

939437-34-0
Record name (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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